Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a butyl-substituted phenyl ring attached to the thiophene core
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties . They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at position-2 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the bioavailability of Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate.
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment and ensure adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur and a base. The reaction proceeds through the formation of an intermediate thiophene ring, which is then functionalized to introduce the amino and ester groups.
Gewald Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of new substituents at the amino group or other reactive sites.
Scientific Research Applications
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate: Similar structure but with a tert-butyl group instead of a butyl group.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a fused benzene ring, which can influence its electronic properties and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-5-6-12-7-9-13(10-8-12)14-11-21-16(18)15(14)17(19)20-4-2/h7-11H,3-6,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDROUQJHOPHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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